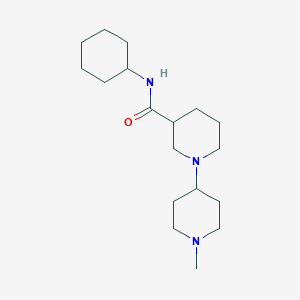![molecular formula C17H23NO3 B6019403 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6019403.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide is an organic compound with the molecular formula C17H23NO2 It is characterized by the presence of a cyclohexene ring, an ethyl chain, and a benzamide group with two methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the ethyl chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Introduction of the benzamide group: The benzamide group is formed through the reaction of an amine with a benzoyl chloride derivative.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in the formation of new functionalized derivatives.
科学的研究の応用
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methylpiperidin-4-amine
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide is unique due to its specific structural features, including the presence of two methoxy groups on the benzamide ring
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-10-14(11-16(12-15)21-2)17(19)18-9-8-13-6-4-3-5-7-13/h6,10-12H,3-5,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVVSEVWIIDDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6019353.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B6019361.png)
![methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B6019367.png)
![5-(dimethylamino)-2-{2-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B6019373.png)
![2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6019379.png)
![N-(4-acetylphenyl)-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B6019387.png)
![2-[(2Z)-2-[(E)-1-(3-acetamidophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B6019394.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6019404.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6019409.png)
![2-(4-methoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6019416.png)
![1-(4-ethylpiperazin-1-yl)-3-[3-[[(5-methylthiophen-2-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6019422.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6019440.png)
![1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6019454.png)
